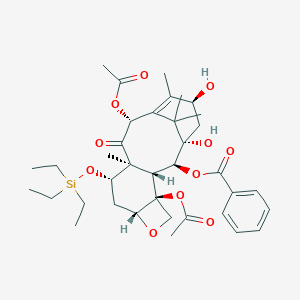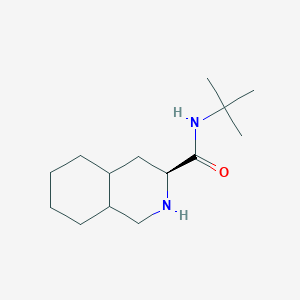
(3S,4aS,8aS)-N-(tert-Butyl)décahydroisoquinoléine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4aS,8aS)-N-(tert-Butyl)decahydroisoquinoline-3-carboxamide is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound features a decahydroisoquinoline core with a tert-butyl group and a carboxamide functional group.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3S,4aS,8aS)-N-(tert-Butyl)decahydroisoquinoline-3-carboxamide can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound could be used to study the effects of isoquinoline derivatives on biological systems
Medicine
In medicine, (3S,4aS,8aS)-N-(tert-Butyl)decahydroisoquinoline-3-carboxamide may be investigated for its pharmacological properties, including potential therapeutic effects.
Industry
In industry, this compound could be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4aS,8aS)-N-(tert-Butyl)decahydroisoquinoline-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as isoquinoline derivatives.
Formation of Decahydroisoquinoline Core: The decahydroisoquinoline core can be formed through hydrogenation reactions under high pressure and temperature conditions.
Introduction of tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.
Carboxamide Formation: The carboxamide functional group is introduced through amidation reactions, typically using carboxylic acids or their derivatives and amines.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps but optimized for efficiency and yield. This may include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,4aS,8aS)-N-(tert-Butyl)decahydroisoquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl halides, and various nucleophiles or electrophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Mécanisme D'action
The mechanism of action of (3S,4aS,8aS)-N-(tert-Butyl)decahydroisoquinoline-3-carboxamide would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Decahydroisoquinoline Derivatives: Compounds with similar core structures but different functional groups.
tert-Butyl Isoquinolines: Isoquinoline derivatives with tert-butyl groups.
Carboxamide Isoquinolines: Isoquinoline derivatives with carboxamide functional groups.
Uniqueness
(3S,4aS,8aS)-N-(tert-Butyl)decahydroisoquinoline-3-carboxamide is unique due to its specific stereochemistry and combination of functional groups. This uniqueness may confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
136465-81-1 |
|---|---|
Formule moléculaire |
C14H26N2O |
Poids moléculaire |
238.37 g/mol |
Nom IUPAC |
(3S,4aS,8aR)-N-tert-butyl-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxamide |
InChI |
InChI=1S/C14H26N2O/c1-14(2,3)16-13(17)12-8-10-6-4-5-7-11(10)9-15-12/h10-12,15H,4-9H2,1-3H3,(H,16,17)/t10-,11-,12-/m0/s1 |
Clé InChI |
UPZBXVBPICTBDP-SRVKXCTJSA-N |
SMILES isomérique |
CC(C)(C)NC(=O)[C@@H]1C[C@@H]2CCCC[C@H]2CN1 |
SMILES |
CC(C)(C)NC(=O)C1CC2CCCCC2CN1 |
SMILES canonique |
CC(C)(C)NC(=O)C1CC2CCCCC2CN1 |
| 136465-81-1 | |
Pictogrammes |
Corrosive; Irritant |
Synonymes |
(3S,4aS,8aS)-N-(1,1-Dimethylethyl)decahydro-3-isoquinolinecarboxamide; (S,S,S)-N-tert-Butyldecahydroisoquinoline-3-carboxamide; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What synthetic routes are commonly employed to produce (3S,4aS,8aS)-N-(tert-Butyl)decahydroisoquinoline-3-carboxamide?
A1: Two main synthetic approaches are described in the research papers:
- Reaction with an epoxide: This method, utilized in both papers [, ], involves reacting (3S,4aS,8aS)-N-(tert-Butyl)decahydroisoquinoline-3-carboxamide with a specific epoxide: benzyl (R)-1-((S)-oxiran-2-yl)-2-(phenylthio)ethylcarbamate. This reaction requires a catalyst like potassium hydroxide and typically occurs in a solvent like methanol. The resulting product then undergoes deprotection to yield the desired (3S,4aS,8aS)-2-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-tert-butyl-decahydroisoquinoline-3-carboxamide.
- Direct Coupling: While not explicitly detailed for this specific compound, the synthesis of Saquinavir described in one paper [] employs a direct coupling strategy using N-hydroxysuccinimide to link two complex intermediates. This suggests a potential alternative route for synthesizing (3S,4aS,8aS)-N-(tert-Butyl)decahydroisoquinoline-3-carboxamide by coupling pre-formed building blocks.
Q2: How is (3S,4aS,8aS)-N-(tert-Butyl)decahydroisoquinoline-3-carboxamide characterized using spectroscopic techniques?
A2: The paper focusing on Nelfinavir synthesis [] details several spectroscopic characterizations:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


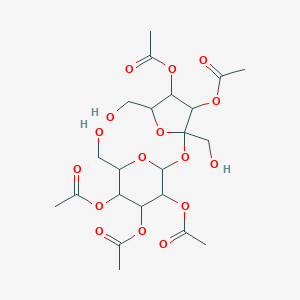

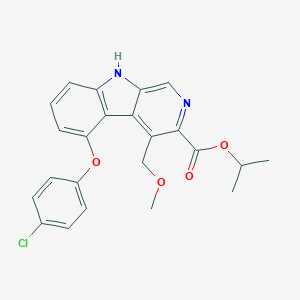

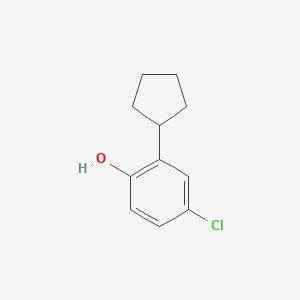
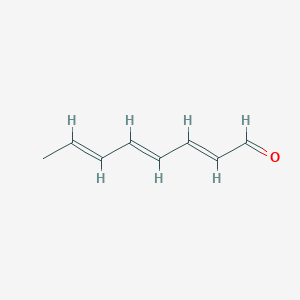

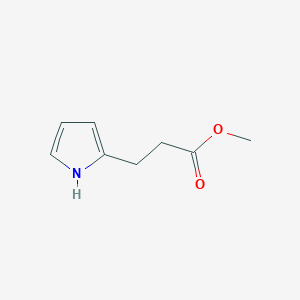
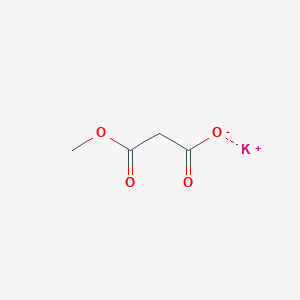
![N-[2-(3,4-dihydroxyphenyl)ethyl]propanamide](/img/structure/B19001.png)
